molecular formula C18H20ClN5O3 B2641773 1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034342-02-2

1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2641773
CAS No.: 2034342-02-2
M. Wt: 389.84
InChI Key: VMJAPGBFENADAX-UHFFFAOYSA-N
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Description

1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, an azetidinyl group, a triazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chlorophenoxyacetyl intermediate: This involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Synthesis of the azetidin-3-yl intermediate: The chlorophenoxyacetyl intermediate is then reacted with an azetidin-3-ylamine derivative under appropriate conditions to form the azetidin-3-yl intermediate.

    Formation of the triazole ring: The azetidin-3-yl intermediate undergoes a cycloaddition reaction with an alkyne and an azide to form the triazole ring.

    Coupling with pyrrolidin-2-one: Finally, the triazole intermediate is coupled with pyrrolidin-2-one under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one: Similar in structure but with variations in the functional groups or ring systems.

    4-chlorophenoxyacetyl derivatives: Compounds with similar chlorophenoxyacetyl groups but different core structures.

    Azetidin-3-yl derivatives: Compounds featuring the azetidin-3-yl group with different substituents.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, in particular, is notable for its stability and ability to participate in various chemical reactions.

Properties

IUPAC Name

1-[[1-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c19-13-3-5-16(6-4-13)27-12-18(26)23-10-15(11-23)24-9-14(20-21-24)8-22-7-1-2-17(22)25/h3-6,9,15H,1-2,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAPGBFENADAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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